![molecular formula C14H20O4 B8319036 Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate](/img/structure/B8319036.png)
Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate is an organic compound that belongs to the class of phenoxy esters This compound is characterized by the presence of a phenoxy group attached to an ethyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate typically involves the esterification of 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
化学反応の分析
Types of Reactions
Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-[4-(2-oxo-ethyl)-phenoxy]-2-methyl-propionate.
Reduction: Formation of 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propanol.
Substitution: Formation of various substituted phenoxy esters depending on the nucleophile used.
科学的研究の応用
Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The phenoxy group can also participate in aromatic interactions, further influencing its biological effects.
類似化合物との比較
Similar Compounds
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Similar in structure but contains a pyrrole ring.
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in structure but contains a ketone group.
Uniqueness
Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H20O4 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
ethyl 2-[4-(2-hydroxyethyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C14H20O4/c1-4-17-13(16)14(2,3)18-12-7-5-11(6-8-12)9-10-15/h5-8,15H,4,9-10H2,1-3H3 |
InChIキー |
MRJJGAVVMDBIIO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)CCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

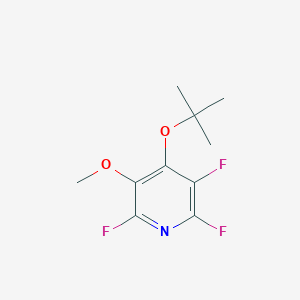
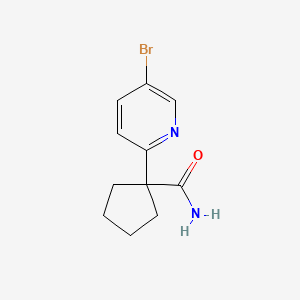
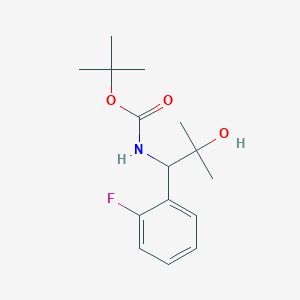

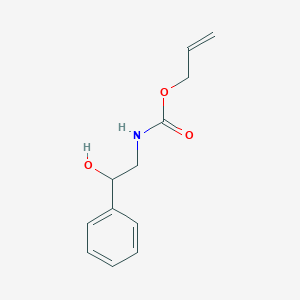
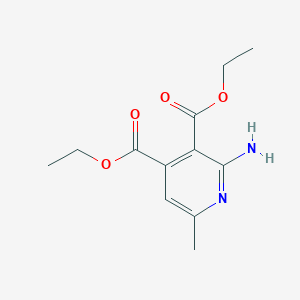
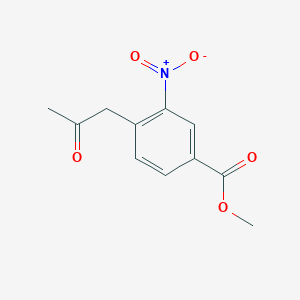
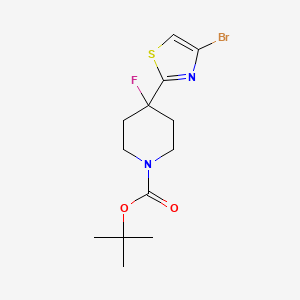
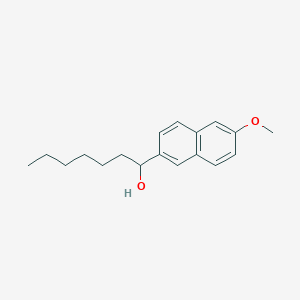
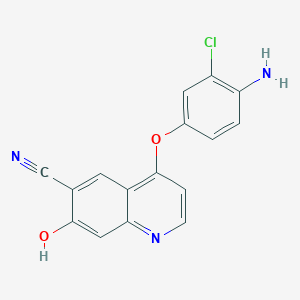
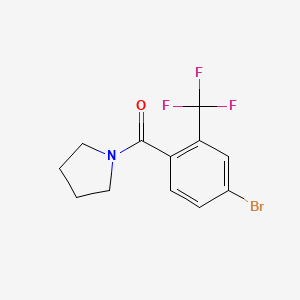
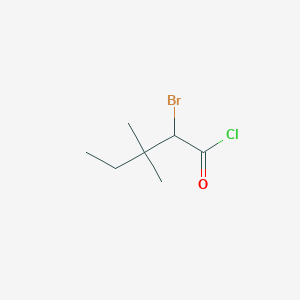
![4-Methoxy-8amino-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B8319053.png)
